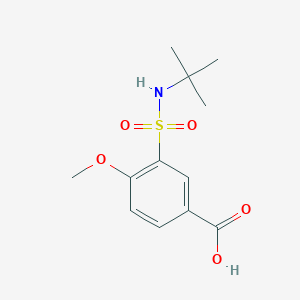

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid

Description

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid is a benzoic acid derivative featuring a tert-butylsulfamoyl group (-SO₂-NH-tBu) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The tert-butyl group introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and biological activity compared to smaller substituents like methyl or ethyl groups .

Properties

IUPAC Name |

3-(tert-butylsulfamoyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)10-7-8(11(14)15)5-6-9(10)18-4/h5-7,13H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURYCNVSEWGTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid as the core structure.

Introduction of the Tert-butylsulfamoyl Group: This step involves the reaction of 4-methoxybenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.

Hydrolysis: The ester linkage in the sulfamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the sulfamoyl group can lead to sulfonic acid derivatives.

Hydrolysis Products: Hydrolysis can yield the corresponding sulfonic acid and methoxybenzoic acid.

Scientific Research Applications

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy group can also participate in interactions that modulate the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid and its analogs:

Solubility and Stability

- Abraham model correlations predict solubility in alcohols and esters .

- Sulfamoyl derivatives (e.g., 3-(aminosulfonyl)-4-methoxybenzoic acid) show reduced aqueous solubility due to the sulfonamide group’s polarity. The tert-butyl variant is expected to have even lower solubility due to increased hydrophobicity .

- Stability : Sulfamoyl derivatives are generally stable at room temperature but may degrade under strong acidic/basic conditions .

Biological Activity

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid, with the CAS number 784172-00-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a tert-butylsulfamoyl group and a methoxy group. This specific substitution pattern contributes to its unique biological properties.

Research indicates that 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid may interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Its mechanism likely involves:

- Inhibition of Enzyme Activity : The compound may bind to active sites of enzymes, altering their function.

- Modulation of Receptor Functions : It could interact with various receptors, influencing signal transduction pathways.

Antimicrobial Properties

One of the notable activities of this compound is its antimicrobial efficacy. Studies have demonstrated that it exhibits significant antibacterial effects against various strains of bacteria. A comparative study showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid has been investigated for its anti-inflammatory effects. A study involving murine models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in serum after lipopolysaccharide (LPS) challenge.

Case Study 1: Efficacy in Animal Models

A study assessed the effects of the compound on inflammation in a murine model of acute lung injury. Mice treated with 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid showed:

- Decreased lung edema

- Reduced neutrophil infiltration

- Lowered levels of inflammatory markers in bronchoalveolar lavage fluid

These findings indicate its potential therapeutic application in respiratory inflammatory conditions.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

This suggests potential applications in oncology as an adjunct treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.